2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis Approaches
Scientific research on the chemical structure similar to 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide has focused on synthesizing novel compounds with potential pharmacological applications. For instance, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors, starting from benzylamine through an innovative route. These compounds showed significant in vivo H1-antihistaminic activity in guinea pigs, with some compounds exhibiting higher potency and lesser sedation compared to the standard chlorpheniramine maleate, suggesting their potential as a new class of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Pharmacological Investigations
Further pharmacological investigations have led to the development of compounds like 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized through cyclization of 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with various electrophiles. These compounds also demonstrated significant H1-antihistaminic activity in guinea pigs, with minimal sedation, highlighting their therapeutic potential as H1-antihistaminic agents (Alagarsamy et al., 2009).
Chemical Transformations and Derivatives
The chemical transformation of the inherent lactam group in similar molecules has facilitated access to various heterocyclic derivatives, further expanding the scope of research and potential pharmacological applications. Such derivatives have been characterized and confirmed through NMR, IR, and HREI-MS analyses, indicating the versatility and complexity of these chemical structures (Al-Salahi, Marzouk, Ghabbour, & Kun, 2014).
Quality Control and Antimalarial Potential
Quality control methods have been developed for compounds like 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, identified as a leader compound among [1,2,4]triazolo[4,3-a]quinazoline derivatives with promising antimalarial potential. This highlights the importance of rigorous quality control in the development of new pharmaceutical agents (Danylchenko et al., 2018).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Some [1,2,4]-triazole derivatives have shown a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells, suggesting a good safety profile .
properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-34-19-13-11-18(12-14-19)26-22(31)16-29-25(33)30-21-10-6-5-9-20(21)23(32)28(24(30)27-29)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWPSOXMPHSSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide |
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